Cas no 5316-26-7 (3-(diethylsulfamoyl)-4-methoxybenzoic acid)

3-(diethylsulfamoyl)-4-methoxybenzoic acid structure
5316-26-7 structure
Product Name:3-(diethylsulfamoyl)-4-methoxybenzoic acid
CAS No:5316-26-7
MF:C12H17NO5S
MW:287.332082509995
CID:1580985
PubChem ID:794499
Update Time:2025-04-21

3-(diethylsulfamoyl)-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(diethylsulfamoyl)-4-methoxybenzoic acid
    • benzoic acid, 3-[(diethylamino)sulfonyl]-4-methoxy-
    • 3-ethyl-2-[(E,3E)-3-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium,iodide
    • CHEMBL1372178
    • MLS000760512
    • 3-diethylsulfamoyl-4-methoxybenzoic acid
    • 3-(diethylsulfamoyl)-4-methoxybenzoicacid
    • STK802629
    • 3-(N,N-diethylsulfamoyl)-4-methoxybenzoic acid
    • 3-[(diethylamino)sulfonyl]-4-methoxybenzoic acid
    • Z53036654
    • AKOS001042043
    • G34218
    • SR-01000399049
    • Oprea1_864368
    • HMS1608M21
    • Oprea1_716171
    • EN300-10410
    • SMR000369777
    • 5316-26-7
    • 299181-34-3
    • SCHEMBL7663794
    • DTXSID80967682
    • HMS2754O18
    • CS-0230468
    • MFCD00760909
    • SR-01000399049-1
    • Inchi: 1S/C12H17NO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: AJIWPCKBPCFECV-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=O)O)C=CC=1OC)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 287.08281
  • Monoisotopic Mass: 287.082743
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.3

Experimental Properties

  • Density: 1.279
  • Boiling Point: 461.7°C at 760 mmHg
  • Flash Point: 233°C
  • Refractive Index: 1.541
  • PSA: 83.91
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